REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:7](=[O:8])[O:6][CH2:5]2.C=O.[C:14]([BH3-])#[N:15].[Na+].[CH3:18]C(O)=O>C(#N)C>[CH3:18][N:15]([CH3:14])[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:7](=[O:8])[O:6][CH2:5]2 |f:2.3|
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C2COC(=O)C2=CC1
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
24.9 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
8.42 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The mixture was warmed to room temperature from 0° C. during 1.5 hour-period
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Duration
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1.5 h
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure to a smaller volume
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc (2×125 ml)
|
Type
|
WASH
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Details
|
The combined organic layers were washed with saturated NaHCO3 solution (125 ml) and brine (125 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
produced a crude product
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the crude product from MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1C=C2COC(C2=CC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |